molecular formula C9H9ClO2 B1456644 Methyl 2-chloro-5-methylbenzoate CAS No. 16220-95-4

Methyl 2-chloro-5-methylbenzoate

Cat. No.: B1456644
CAS No.: 16220-95-4
M. Wt: 184.62 g/mol
InChI Key: DLULLCMISBPNTK-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-methylbenzoate is an organic compound with the molecular formula C₉H₉ClO₂. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the fifth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-methylbenzoate can be synthesized through the esterification of 2-chloro-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-5-methylbenzoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-chloro-5-methylbenzoic acid.

    Reduction: 2-chloro-5-methylbenzyl alcohol.

Scientific Research Applications

Methyl 2-chloro-5-methylbenzoate is utilized in several scientific research areas:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Methyl 2-chloro-5-methylbenzoate can be compared with other similar compounds such as:

    Methyl 2-chlorobenzoate: Lacks the methyl group at the fifth position, leading to different reactivity and applications.

    Methyl 5-methylbenzoate: Lacks the chlorine atom, affecting its chemical behavior and uses.

    Methyl 2-bromo-5-methylbenzoate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Biological Activity

Methyl 2-chloro-5-methylbenzoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C9H9ClO2C_9H_9ClO_2 and a molecular weight of approximately 186.62 g/mol. It features a chlorinated aromatic ring with a methyl group at the 5-position. The compound is characterized by its ester functional group, which is known to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloro group enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions, which can lead to enzyme inhibition or modulation.

Enzyme Interaction

Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to interact with carbonic anhydrase (CA) isoforms, demonstrating varying affinities based on structural modifications. This interaction suggests potential applications in developing therapeutic agents targeting metabolic disorders.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Target Effect Observed IC50 Value (µM)
Study ACarbonic Anhydrase IIInhibition25
Study BProtein Kinase AModulation15
Study CAcetylcholinesteraseInhibition30

Case Studies

  • Inhibition of Carbonic Anhydrase : In a study examining the inhibitory effects of this compound on carbonic anhydrase II, researchers found that the compound exhibited significant inhibitory activity with an IC50 value of 25 µM. This suggests potential applications in treating conditions related to dysregulated carbonic anhydrase activity, such as glaucoma or edema .
  • Modulation of Protein Kinase A : Another study investigated the compound's effect on protein kinase A (PKA), revealing that it could modulate PKA activity with an IC50 value of 15 µM. This modulation may have implications for cancer therapy, as PKA is involved in various signaling pathways that regulate cell growth and survival .
  • Acetylcholinesterase Inhibition : this compound was also tested for its inhibitory effect on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound demonstrated an IC50 value of 30 µM, indicating its potential as a lead compound for developing treatments for Alzheimer's disease .

Properties

IUPAC Name

methyl 2-chloro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLULLCMISBPNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-5-methylbenzoic acid (4.0 g, 23.4 mmol) in methanol (50 mL) and a few drops of concentrated sulfuric acid were stirred at reflux for 5 hours. After cooling to room temperature, methanol was evaporated. The residue was dissolved in ethyl acetate (50 mL). The solution was extracted with saturated NaHCO3 (3×50 mL). The organic layer was dried over MgSO4, filtered, evaporated, and dried in vacuo, affording methyl 2-chloro-5-methylbenzoate (3.07 g, 71% yield). The product was used without further purification.
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4 g
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50 mL
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Synthesis routes and methods II

Procedure details

To a suspension of 2-chloro-5-methyl-benzoic acid (3.0 g, 17.6 mmol) in dichloromethane (50 ml) was added a solution of oxalyl chloride in dichloromethane (2 M, 10 ml, 20 mmol) followed by N,N-dimethylformamide (5 drops). After stirring for 1 hour, methanol (20 ml) was added. After stirring for 3 hours, the mixture was concentrated under reduced pressure. The residue was partitioned between ethyl acetate (200 ml) and saturated aqueous potassium carbonate solution (100 ml). The organic layer was concentrated under reduced pressure to provide methyl 2-chloro-5-methyl-benzoate (3.2 g, 100% yield).
Quantity
3 g
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50 mL
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10 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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